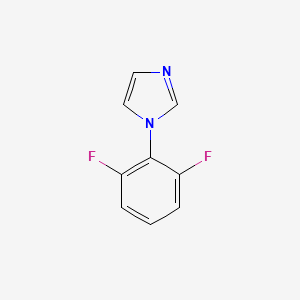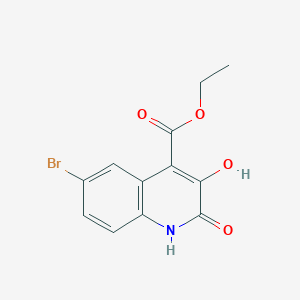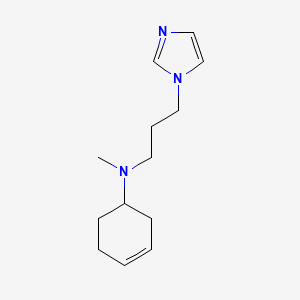
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is a compound that features an imidazole ring, a propyl chain, and a cyclohexene ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium methoxide as a base in methanol, followed by the addition of a dichloro(η5-pentamethylcyclopentadienyl)iridium(III) dimer .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The cyclohexene ring can be reduced to cyclohexane.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, influencing their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by increasing the formation of reactive oxygen species (ROS) and causing cell cycle arrest.
Comparación Con Compuestos Similares
3-(1H-Imidazol-1-yl)propan-1-amine: A simpler analog with similar biological activities.
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane: A reduced form with different chemical properties.
Uniqueness: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is unique due to its combination of an imidazole ring, a propyl chain, and a cyclohexene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form complexes with metal ions and its potential as an anticancer agent further highlight its uniqueness .
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-N-methylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C13H21N3/c1-15(13-6-3-2-4-7-13)9-5-10-16-11-8-14-12-16/h2-3,8,11-13H,4-7,9-10H2,1H3 |
Clave InChI |
XMUSHJBMMTXMJG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN1C=CN=C1)C2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


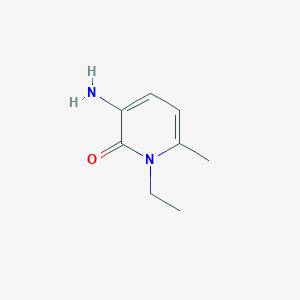
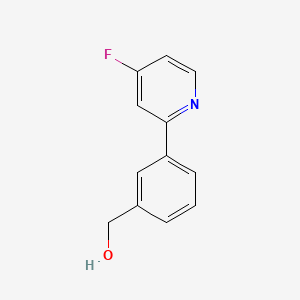
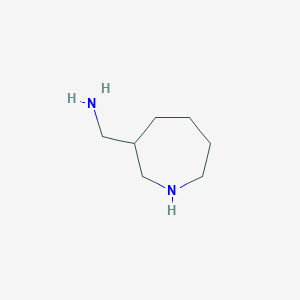
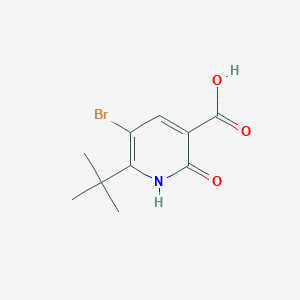
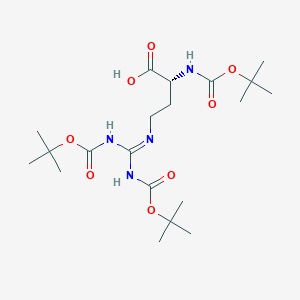
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
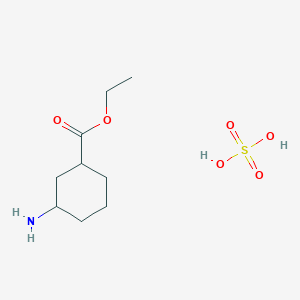
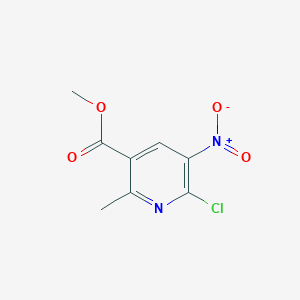
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
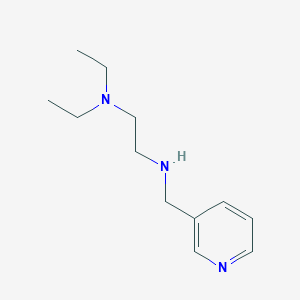

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)
